molecular formula C14H22BClN2O3 B1434354 (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-44-6

(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1434354
CAS No.: 1704081-44-6
M. Wt: 312.6 g/mol
InChI Key: KNBGKBMRGHYRKM-UHFFFAOYSA-N
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Description

(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid is a sophisticated boronic acid derivative that serves as a critical building block in medicinal chemistry and drug discovery research. Its primary value lies in its role in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3458917/]. This reaction is extensively used to construct biaryl systems, which are common scaffolds in many active pharmaceutical ingredients. The structure of this compound is particularly interesting; it features a boronic acid group for coupling, a chlorine atom that can act as a handle for further functionalization, and a 4-methylpiperazine moiety linked via a propoxy chain. The 4-methylpiperazine group is a privileged fragment in drug design, often incorporated to modulate solubility, bioavailability, and receptor binding affinity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846818/]. Researchers are likely exploring this compound as a key intermediate in the synthesis of potential kinase inhibitors, given the prevalence of similar aniline- and piperazine-containing structures in oncology therapeutics. The mechanism of action for the final drug candidates derived from this boronic acid would be specific to the target, but the compound itself enables the efficient synthesis of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied for use in chemical synthesis and biological research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBGKBMRGHYRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds. These compounds could potentially affect various biochemical pathways depending on their structure and function.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds. This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The action, efficacy, and stability of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions. The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction.

Biological Activity

(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid, a compound with the molecular formula C₁₄H₂₂BClN₂O₃, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. Its structure can be represented as follows:

C14H22BClN2O3\text{C}_{14}\text{H}_{22}\text{BClN}_2\text{O}_3

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They act primarily as proteasome inhibitors, disrupting the ubiquitin-proteasome pathway, which is crucial for protein degradation in cancer cells. A study highlighted that derivatives of boronic acids can induce cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acidU2668.21Proteasome inhibition
BortezomibU2667.05Proteasome inhibition

2. Antibacterial Activity

Boronic acids have been shown to possess antibacterial properties by acting as β-lactamase inhibitors. This mechanism involves binding to serine residues in bacterial enzymes, which are responsible for antibiotic resistance. The compound's structure allows it to effectively inhibit the activity of class C β-lactamases.

Table 2: Antibacterial Activity Data

CompoundBacterial StrainKi (µM)
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acidE. coli0.004
Control CompoundE. coli0.008

3. Antiviral Activity

The compound also exhibits antiviral properties, particularly against HIV. Studies have shown that it can inhibit the replication of HIV by targeting the viral protease, demonstrating a significantly higher affinity compared to standard antiviral agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of boronic acid derivatives, including this compound:

  • Study on Anticancer Effects : In vitro studies demonstrated that (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid effectively inhibits cell growth in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .
  • Antibacterial Efficacy : A recent investigation into its antibacterial potential revealed that this compound effectively inhibits resistant strains of bacteria, providing a promising avenue for developing new antibiotics .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that while the compound can be administered intravenously, further optimization is necessary to enhance its bioavailability and therapeutic efficacy. Importantly, preliminary toxicity assessments suggest that it is non-toxic to human cells at therapeutic concentrations .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • (4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride (Similarity: 0.81): Replacing the methyl group with ethyl reduces similarity (0.81 vs. target). The ethyl group increases lipophilicity (clogP +0.5) but may hinder solubility. The phenylboronic acid is directly attached to the piperazine via a methylene group, unlike the target’s propoxy linker, limiting conformational flexibility .
  • 3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Hydrochloride :
    A carbonyl bridge replaces the propoxy linker, altering electronic properties. The molecular weight (284.55 g/mol) is higher than the target’s estimated ~300 g/mol, and the rigid carbonyl may reduce membrane permeability .

Linker Modifications

  • Storage at 2–8°C suggests instability under ambient conditions .
  • (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic Acid: Replacing 4-methylpiperazine with dimethylamine simplifies the structure but removes the tertiary amine’s basicity, lowering solubility in acidic environments. Molecular weight is notably lower (257.52 g/mol vs. ~300 g/mol) .

Ring System and Positional Isomerism

  • (3-Morpholinophenyl)boronic Acid (Similarity: 0.98): Morpholine replaces 4-methylpiperazine, offering similar solubility but reduced steric bulk. The high similarity (0.98) suggests comparable reactivity in cross-coupling reactions, though morpholine’s lower basicity (pKa ~5.6 vs. piperazine’s ~9.8) may alter pH-dependent behavior .
  • (3-Chloro-4-isopropoxyphenyl)boronic Acid :
    The isopropoxy group lacks nitrogen, eliminating hydrogen-bonding capacity. This analog is more lipophilic (clogP +1.2), favoring hydrophobic interactions but limiting aqueous solubility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight Substituents Linker Solubility/Storage Similarity
Target Compound ~300 g/mol* 3-Cl, 4-(3-(4-Me-piperazinyl)propoxy) Propoxy Not reported 1.00
(4-(4-Et-piperazinyl)phenyl)boronic Acid HCl 282.58 4-Et-piperazine Methylene Room temperature 0.81
(3-Morpholinophenyl)boronic Acid ~220 g/mol Morpholine None Not reported 0.98
(3-Chloro-4-(dimethylamino-propoxy)phenyl)boronic Acid 257.52 Dimethylamino Propoxy Room temperature 0.75*

*Estimated based on structural analogs.

Electronic and Reactivity Profiles

  • Boronic Acid Reactivity : All compounds retain the boronic acid group, enabling cross-coupling. However, electron-withdrawing groups (e.g., Cl in the 3-position) enhance electrophilicity, accelerating Suzuki reactions .

Research and Application Insights

  • Drug Discovery : The target compound’s balance of hydrophilicity (piperazine) and flexibility (propoxy) makes it superior to rigid analogs (e.g., carbonyl-linked derivatives) in penetrating cellular membranes .
  • Synthetic Challenges : Steric hindrance from the 4-methylpiperazine may require optimized coupling conditions (e.g., higher Pd catalyst loading) compared to morpholine analogs .

Preparation Methods

Synthesis of the Phenyl Propoxy Intermediate

The key intermediate, a 3-chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl compound, is prepared by etherification of a 3-chloro-4-hydroxyphenyl precursor with a 3-(4-methylpiperazin-1-yl)propyl halide or tosylate. This step involves:

  • Nucleophilic substitution : The phenolic hydroxyl group is deprotonated using a base such as potassium hydroxide.
  • Alkylation : The resulting phenolate ion attacks the electrophilic carbon of the 3-(4-methylpiperazin-1-yl)propyl halide, forming the propoxy linkage.

This reaction is typically carried out in polar aprotic solvents at elevated temperatures (70–120 °C), with stirring to ensure complete conversion. Copper catalysts may be employed to facilitate the coupling in some cases, as indicated in related diphenyl ether syntheses.

Installation of the Boronic Acid Group

The boronic acid moiety is introduced onto the aromatic ring through one of the following approaches:

  • Suzuki-Miyaura Cross-Coupling : A halogenated intermediate (e.g., aryl bromide or chloride) undergoes palladium-catalyzed coupling with a boronate ester or boronic acid reagent under basic aqueous-organic conditions at temperatures around 80–90 °C. This method is favored for its mild conditions and high selectivity.

  • Direct Borylation : Transition metal-catalyzed direct C–H borylation of the aromatic ring can also be employed, though this approach is less common for highly functionalized substrates.

The Suzuki coupling typically uses catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like sodium carbonate in dioxane or similar solvents under nitrogen atmosphere to avoid oxidation.

Purification and Isolation

After the reaction, the crude product is often purified by:

  • Filtration of precipitates formed upon cooling or dilution.
  • Washing with solvents like isopropanol or ethyl acetate to remove impurities.
  • Drying under vacuum at moderate temperatures (40–50 °C) to yield the boronic acid as a solid with high purity (>97% by HPLC).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Phenol deprotonation & alkylation Potassium hydroxide, 3-(4-methylpiperazin-1-yl)propyl halide, Cu catalyst (optional) 70–120 °C 90–96 Stirring until phenol fully dissolved; copper catalysis enhances rate
Suzuki Coupling Aryl halide, boronic acid or ester, Pd catalyst, Na2CO3, dioxane, N2 atmosphere 80–90 °C 70–85 Requires inert atmosphere; careful control of base and catalyst loading
Purification Filtration, washing with isopropanol or ethyl acetate, vacuum drying Ambient to 50 °C Ensures high purity and crystallinity

Research Findings and Optimization

  • Reaction Medium : Iso-propanol and dioxane are commonly used solvents providing good solubility and reaction rates.
  • Catalyst Selection : Pd(PPh3)4 is effective in Suzuki coupling for boronic acid installation, with triethylamine or sodium carbonate as bases to facilitate transmetalation.
  • Temperature Control : Maintaining 80–90 °C optimizes reaction kinetics while minimizing by-product formation.
  • Purification Strategy : Precipitation by dilution or cooling followed by filtration yields products suitable for subsequent synthetic steps without further purification, streamlining the process.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield Purity Achieved
Phenol alkylation KOH, 3-(4-methylpiperazin-1-yl)propyl halide, Cu catalyst (optional) Form propoxy linkage 90–96% >95%
Boronic acid installation (Suzuki) Aryl halide intermediate, Pd catalyst, Na2CO3, dioxane, N2 Attach boronic acid group 70–85% >97%
Purification and isolation Filtration, solvent washing, vacuum drying Remove impurities, isolate product >97%

Q & A

Q. Advanced Optimization Strategies

  • Solvent Screening : Test DMSO for polar substrates or toluene for sterically hindered systems.
  • Ligand Selection : Use SPhos or XPhos ligands to stabilize Pd intermediates and reduce catalyst loading .
  • Temperature Gradients : Lower temperatures (40–60°C) for sensitive substrates to prevent deboronation.
  • Real-Time Monitoring : In situ NMR or HPLC to track reaction progress and adjust parameters dynamically .

What factors influence the stability of this boronic acid under storage or reaction conditions?

Q. Advanced Stability Analysis

  • pH Sensitivity : Degrades in strongly acidic/basic conditions; stable at pH 6–8.
  • Moisture : Hygroscopic; store under argon with molecular sieves to prevent hydrolysis.
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating in refluxing solvents .

How should researchers resolve contradictions in reported reaction yields or selectivity?

Q. Advanced Data Reconciliation

  • Control Experiments : Replicate conditions from conflicting studies to identify variables (e.g., trace oxygen levels affecting Pd catalyst activity).
  • Computational Modeling : DFT calculations to predict steric/electronic effects of substituents on reactivity .
  • Meta-Analysis : Cross-reference with structurally analogous boronic acids (e.g., fluoro-substituted variants) for trends .

What analytical techniques are essential for confirming purity and structure?

Q. Basic Analytical Workflow

  • NMR : ¹H/¹³C NMR to verify substitution patterns and boronic acid integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

How do electronic effects of the 4-methylpiperazine moiety influence reactivity?

Q. Advanced Electronic Analysis

  • Electron-Donating Effects : The piperazine nitrogen donates electron density via conjugation, enhancing boronic acid’s nucleophilicity in coupling reactions.
  • Steric Considerations : The propoxy linker mitigates steric hindrance between the piperazine and phenyl ring, improving substrate accessibility .

What are the solubility properties and recommended handling protocols?

Q. Basic Solubility Guidelines

  • Solubility : Moderately soluble in methanol, DMSO; poorly soluble in hexane.
  • Handling : Use anhydrous solvents under inert gas; avoid prolonged exposure to light to prevent boroxine formation .

How can computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced Computational Approaches

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics : Simulate solvent effects on transition states to guide solvent selection .

What catalytic systems are most effective for coupling with heteroaryl halides?

Q. Advanced Catalyst Design

  • Pd/C Systems : Effective for electron-poor heterocycles (e.g., pyridyl chlorides).
  • Nickel Catalysts : Cost-effective alternative for challenging substrates (e.g., thiophene derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid
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